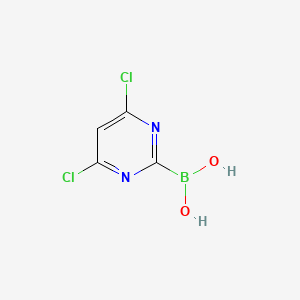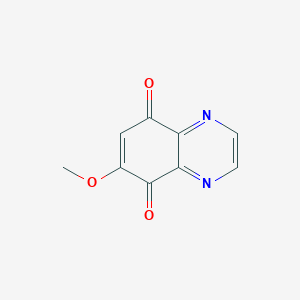
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is a chiral compound that features an oxetane ring, an amino group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring
Industrial Production Methods
Industrial production methods for (S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate may involve optimized versions of the synthetic routes mentioned above. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.
Applications De Recherche Scientifique
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the effects of oxetane-containing compounds on biological systems, including their potential as enzyme inhibitors or modulators.
Industrial Applications: It is employed in the development of new materials and chemicals with unique properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a bioisostere, mimicking the structure and function of other chemical groups. This allows the compound to modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate: The enantiomer of the compound, which may have different biological activities and properties.
tert-Butyl 2-amino-2-(tetrahydrofuran-3-yl)acetate: A similar compound with a tetrahydrofuran ring instead of an oxetane ring.
tert-Butyl 2-amino-2-(cyclopropyl)acetate: A compound with a cyclopropyl group instead of an oxetane ring.
Uniqueness
(S)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is unique due to its oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable building block in medicinal chemistry and organic synthesis, offering advantages such as improved stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7(10)6-4-12-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m0/s1 |
Clé InChI |
JGEBSZPPRJLLDA-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](C1COC1)N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1COC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






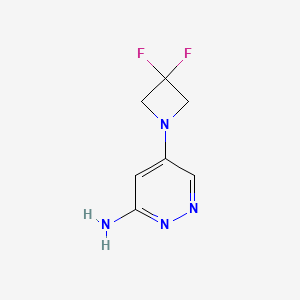
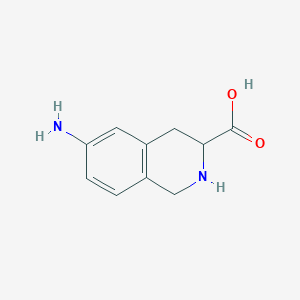
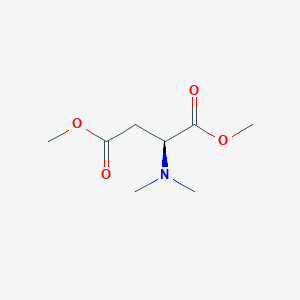
![2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride](/img/structure/B11906548.png)
